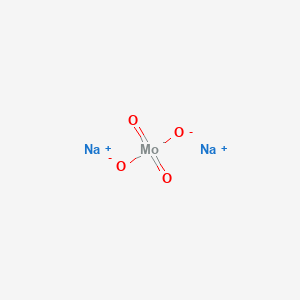

Sodium molybdate

Descripción

This compound is a crystalline powder essential for the metabolism and development of plants and animals as a cofactor for enzymes. (NCI)

Propiedades

IUPAC Name |

disodium;dioxido(dioxo)molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.2Na.4O/q;2*+1;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXXNOYZHKPKGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2MoO4, MoNa2O4 | |

| Record name | SODIUM MOLYBDATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium molybdate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_molybdate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10102-40-6 (dihydrate), 12680-49-8 (cpd with unspecified MF) | |

| Record name | Sodium molybdate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

205.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White solid; [ICSC] Colorless crystalline solid; [Sigma-Aldrich MSDS], WHITE POWDER. | |

| Record name | Molybdate (MoO42-), sodium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium molybdate(VI) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17609 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM MOLYBDATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 100 °C: 84 | |

| Record name | SODIUM MOLYBDATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3.78 g/cm³ | |

| Record name | SODIUM MOLYBDATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

7631-95-0, 13466-16-5 | |

| Record name | Sodium molybdate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdate disodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013466165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium molybdate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Molybdate (MoO42-), sodium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium molybdate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM MOLYBDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/948QAQ08I1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM MOLYBDATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

687 °C | |

| Record name | SODIUM MOLYBDATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Comprehensive Guide to the Laboratory Synthesis and Characterization of Sodium Molybdate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of sodium molybdate (Na₂MoO₄), a crucial compound with applications ranging from agriculture to industrial corrosion inhibition.[1] This document details a reliable laboratory-scale synthesis protocol, outlines key analytical techniques for characterization, and presents relevant physicochemical data in a structured format for ease of reference.

Synthesis of this compound Dihydrate (Na₂MoO₄·2H₂O)

The most common and convenient method for synthesizing this compound in a laboratory setting involves the reaction of molybdenum trioxide (MoO₃) with a sodium base, such as sodium hydroxide (NaOH) or sodium carbonate.[2][3] The reaction with sodium hydroxide is favored for its straightforwardness and yields the dihydrate form (Na₂MoO₄·2H₂O) upon crystallization from an aqueous solution at temperatures above 10°C.[4]

Chemical Reaction: MoO₃ + 2NaOH + H₂O → Na₂MoO₄·2H₂O[3][5]

Below is a diagram illustrating the synthesis workflow.

Caption: Workflow for the synthesis of this compound Dihydrate.

Experimental Protocol

This protocol details the synthesis of this compound dihydrate from molybdenum trioxide and sodium hydroxide.

-

Preparation of Reactants :

-

Accurately weigh a stoichiometric amount of molybdenum trioxide (Molar Mass: 143.95 g/mol ).

-

Prepare a sodium hydroxide solution (e.g., 2.5 M) in deionized water. A slight excess (5-10%) of NaOH can be used to ensure complete reaction of the acidic MoO₃.[6]

-

-

Reaction :

-

In a beaker placed on a hotplate stirrer, gently heat the sodium hydroxide solution to a temperature between 50-70°C.[1][4]

-

Slowly add the molybdenum trioxide powder to the heated NaOH solution while stirring continuously. The MoO₃ will dissolve as it reacts to form this compound.

-

Maintain the temperature and continue stirring for approximately 60 minutes to ensure the reaction goes to completion.[7]

-

-

Filtration and Crystallization :

-

If any unreacted solids or impurities are present, perform a hot filtration of the solution using appropriate filter paper.

-

Allow the clear filtrate to cool slowly to room temperature. Crystallization of this compound dihydrate will occur as the solution cools. Crystallization should be carried out above 10°C to favor the formation of the dihydrate over the decahydrate.[4]

-

To maximize yield, the solution can be further cooled in an ice bath after reaching room temperature.

-

-

Isolation and Drying :

Synthesis Parameters

The following table summarizes key quantitative parameters for the synthesis process.

| Parameter | Value / Range | Rationale / Notes | Citation |

| Reaction Temperature | 50 - 70 °C | Ensures a convenient reaction rate for dissolving MoO₃. | [1][4] |

| NaOH Concentration | ~2.5 mol/L | Effective concentration for leaching and reaction. | [6][7] |

| Leaching/Reaction Time | ~60 min | Sufficient time for complete conversion of MoO₃. | [7] |

| Crystallization Temp. | > 10 °C | Favors the formation of the dihydrate (Na₂MoO₄·2H₂O). | [4] |

| Drying Temperature | 70 - 80 °C | Dries the dihydrate product without removing water of crystallization. | [5] |

| Expected Yield | > 95% | The reaction is typically high-yielding under these conditions. | [6][7] |

Characterization of this compound

Once synthesized, the product must be thoroughly characterized to confirm its identity, purity, and physical properties. The diagram below outlines a typical characterization workflow.

Caption: General workflow for the characterization of synthesized materials.

X-ray Diffraction (XRD)

XRD is a primary technique used to identify the crystalline phase and determine the structural properties of the synthesized this compound.

-

Principle : X-rays are diffracted by the crystal lattice of the material, producing a unique diffraction pattern that is characteristic of its crystal structure.

-

Experimental Protocol :

-

Grind a small amount of the dried this compound crystals into a fine powder using an agate mortar and pestle.

-

Pack the powder into a sample holder, ensuring a flat, smooth surface.

-

Place the sample holder into the diffractometer.

-

Collect the diffraction pattern over a relevant 2θ range (e.g., 10-80°) using a common X-ray source (e.g., Cu Kα).

-

Compare the resulting diffractogram with standard patterns from databases (e.g., JCPDS) to confirm the identity of Na₂MoO₄·2H₂O.[9][10]

-

-

Crystallographic Data : this compound dihydrate crystallizes in the orthorhombic system.[9][10]

| Parameter | Value | Citation |

| Crystal System | Orthorhombic | [9][10] |

| Space Group | Pbca | [9] |

| Lattice Constant (a) | 8.463 - 8.483 Å | [9] |

| Lattice Constant (b) | 10.552 - 10.577 Å | [9] |

| Lattice Constant (c) | 13.821 - 13.842 Å | [9] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the sample, specifically the molybdate anion (MoO₄²⁻) and the water of hydration.[11]

-

Principle : The sample absorbs infrared radiation at specific frequencies corresponding to the vibrational modes of its molecular bonds.

-

Experimental Protocol :

-

Prepare a KBr pellet by mixing ~1-2 mg of the finely ground sample with ~100-200 mg of dry KBr powder.[12]

-

Press the mixture in a die under high pressure to form a transparent or semi-transparent pellet.

-

Place the pellet in the spectrometer's sample holder.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.[12]

-

-

Characteristic FTIR Peaks :

| Wavenumber (cm⁻¹) | Assignment | Notes | Citation |

| 3440 - 3300 | O-H stretching | Broad peaks indicative of water of hydration (H₂O). | [9] |

| ~1620 | H-O-H bending | Confirms the presence of water of crystallization. | |

| 890 - 830 | Mo-O stretching | Strong, characteristic asymmetric stretching of the MoO₄²⁻ tetrahedron. | [13] |

| ~320 | O-Mo-O bending | Bending vibrations of the molybdate anion. |

Scanning Electron Microscopy (SEM)

SEM is employed to visualize the surface morphology, shape, and size of the synthesized this compound crystals.[14]

-

Principle : A focused beam of electrons scans the sample surface, and the resulting interactions generate signals that are used to form an image of the topography and composition.[14]

-

Experimental Protocol :

-

Mount a small amount of the sample powder onto an SEM stub using double-sided conductive carbon tape.

-

If the sample is non-conductive, apply a thin coating of a conductive material (e.g., gold, palladium) via sputtering to prevent charging.

-

Introduce the stub into the SEM chamber.

-

Obtain images at various magnifications to observe the overall crystal morphology and surface details.[15] Energy-dispersive X-ray spectroscopy (EDS) can be used concurrently to confirm the elemental composition (Na, Mo, O).[16][17]

-

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of the material.[18]

-

Principle : TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample during a temperature change.[18]

-

Experimental Protocol :

-

Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA/DSC crucible (e.g., alumina or platinum).

-

Place the crucible in the instrument.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

For Na₂MoO₄·2H₂O, TGA will show a mass loss corresponding to the two water molecules, typically occurring above 100°C.[19] DSC will show endothermic peaks corresponding to dehydration and any subsequent phase transitions at higher temperatures.[20][21]

-

-

Thermal Properties :

| Property | Value / Observation | Method | Citation |

| Dehydration | Begins >100 °C | TGA | [4][19] |

| Mass Loss (H₂O) | ~15.0% | TGA | [19] |

| Melting Point (Anhydrous) | 687 °C | DSC | [4] |

Summary of Physicochemical Properties

The table below provides a summary of key properties for this compound.

| Property | Value (Dihydrate Form) | Value (Anhydrous Form) | Citation |

| Chemical Formula | Na₂MoO₄·2H₂O | Na₂MoO₄ | [4] |

| Molar Mass | 241.95 g/mol | 205.92 g/mol | [4] |

| Appearance | White crystalline solid | White powder | [4] |

| Density | ~2.71 g/cm³ | 3.78 g/cm³ | [4] |

| Solubility in Water | 84 g/100 mL (100 °C) | Soluble | [4] |

| pH (5% solution) | 7.0 - 10.5 | - |

References

- 1. atamankimya.com [atamankimya.com]

- 2. bisley.biz [bisley.biz]

- 3. This compound - London Chemicals & Resources Limited [lcrl.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound Dihydrate Production Processes - Molybdenum Manufacturer and Supplier-Chinatungsten Online [molybdenum.com.cn]

- 6. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]

- 7. Preparation of this compound from molybdenum concentrate by microwave roasting and alkali leaching [ijmmm.ustb.edu.cn]

- 8. CN108862386B - Preparation method of this compound - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. FTIR spectra of (a) Na2MoO4∙2H2O, (b) impure Na2MoO4∙2H2O, (c) alkali-leached slag, and (d) impurity slag. [ijmmm.ustb.edu.cn]

- 14. azooptics.com [azooptics.com]

- 15. Morphological Observationï½Applications Classified by Techniquesï½Technical Informationsï½Sumika Chemical Analysis Service, Ltd. [scas.co.jp]

- 16. Characterization of this compound: (a, b) SEM images; (c) EDS analysis; (d–g) surface scan analysis. [ijmmm.ustb.edu.cn]

- 17. mdpi.com [mdpi.com]

- 18. fpe.umd.edu [fpe.umd.edu]

- 19. climaxmolybdenum.com [climaxmolybdenum.com]

- 20. Phase transformations in this compound studied by differential scanning calorimetry | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

Sodium molybdate crystal structure and its implications for research

An In-depth Technical Guide to Sodium Molybdate: Crystal Structure and Implications for Research

Introduction to this compound

This compound (Na₂MoO₄) is a versatile inorganic salt of molybdenum that serves as a crucial source of this essential trace element.[1][2] It is a white, crystalline solid, highly soluble in water, and is commonly found in its dihydrate form (Na₂MoO₄·2H₂O).[1][3] The compound's unique chemical and physical properties have led to its widespread application across diverse fields, including agriculture, industrial manufacturing, and biomedical research.[2][4] In industry, it is highly valued as a non-oxidizing anodic corrosion inhibitor, offering an environmentally safer alternative to traditional chromate-based treatments.[1][5][6] For researchers, particularly in materials science and drug development, the specific crystal structure of this compound underpins its utility as a catalyst, a component in advanced materials, and a modulator of biological pathways.[4][7] This guide provides a detailed examination of the crystal structures of both anhydrous and dihydrate this compound, outlines key experimental protocols for their synthesis and characterization, and explores the profound implications of these structures for scientific research and development.

The Crystal Structure of this compound

This compound primarily exists in two common crystalline forms: the anhydrous (Na₂MoO₄) and the dihydrate (Na₂MoO₄·2H₂O) forms. The presence of water molecules of crystallization significantly alters the crystal lattice, leading to distinct structural arrangements and properties.[8] A decahydrate form is also known to crystallize at temperatures below 10°C.[1]

Anhydrous this compound (Na₂MoO₄)

The anhydrous form of this compound adopts a high-symmetry spinel structure.[9][10] This structure is cubic, belonging to the Fd̅3m space group.[9] In this arrangement, the molybdenum (Mo⁶⁺) ions are tetrahedrally coordinated with four oxygen atoms, forming MoO₄²⁻ tetrahedra with Mo-O bond lengths of approximately 1.77 Å.[1][9] The sodium (Na¹⁺) ions are octahedrally coordinated with six oxygen atoms, with Na-O bond lengths around 2.37 Å.[9] These NaO₆ octahedra share edges with each other and corners with the MoO₄ tetrahedra, creating a stable, three-dimensional framework.[9]

This compound Dihydrate (Na₂MoO₄·2H₂O)

The dihydrate is the more commonly encountered form at room temperature and crystallizes in the orthorhombic system, belonging to the Pbca space group.[11][12][13] Its structure is characterized by alternating layers of molybdate (MoO₄²⁻) tetrahedra and water molecules.[12][13] These layers are interconnected by sodium cations and a network of hydrogen bonds.[12][13] The molybdate tetrahedron in this structure is slightly distorted.[12][13] There are two distinct sodium sites: one is coordinated to water molecules and oxygen atoms from the molybdate ions in a square-pyramidal arrangement.[11]

The relationship between the different hydrated forms is primarily dependent on temperature, as illustrated by the diagram below.

Caption: Relationship between hydrated forms of this compound.

Quantitative Crystallographic Data

The structural parameters for anhydrous and dihydrate this compound have been determined with high precision using techniques like X-ray and neutron diffraction.[11][14] A summary of this data is presented below for direct comparison.

| Parameter | Anhydrous this compound (Na₂MoO₄) | This compound Dihydrate (Na₂MoO₄·2H₂O) |

| Crystal System | Cubic[9] | Orthorhombic[11][12][13] |

| Space Group | Fd̅3m[9] | Pbca[11][12][13] |

| Lattice Constants (Å) | a = 9.03, b = 9.03, c = 9.03[9] | a = 8.463, b = 10.552, c = 13.827[12][13] |

| Lattice Angles (°) | α = 90, β = 90, γ = 90[9] | α = 90, β = 90, γ = 90[11] |

| Unit Cell Volume (ų) | 736.63[9] | 1234.8[12][13] |

| Formula Units (Z) | 8 | 8[12][13] |

| Key Bond Lengths (Å) | Mo-O: 1.77, Na-O: 2.37[9] | Variable due to distortion and multiple Na sites[11] |

| Coordination Geometry | Mo: Tetrahedral, Na: Octahedral[9] | Mo: Tetrahedral (distorted), Na: Square-pyramidal & others[11] |

Experimental Protocols

The synthesis and characterization of this compound crystals are fundamental for research and application. The following sections detail common experimental methodologies.

Synthesis of this compound Crystals

Protocol 1: Synthesis of this compound Dihydrate (Na₂MoO₄·2H₂O) This method is based on the reaction of molybdenum trioxide with sodium hydroxide.[1]

-

Dissolve molybdenum trioxide (MoO₃) in a stoichiometric amount of sodium hydroxide (NaOH) solution with gentle heating to 50–70 °C.

-

Continue stirring until all MoO₃ has dissolved.

-

Filter the resulting solution to remove any impurities.

-

Allow the solution to cool slowly at a temperature above 10 °C. Colorless crystals of Na₂MoO₄·2H₂O will precipitate.[1]

-

Collect the crystals by filtration, wash with cold distilled water, and air dry.

Protocol 2: Drowning-Out Crystallization of this compound Dihydrate This method uses an anti-solvent to induce crystallization from a concentrated aqueous solution.[15]

-

Prepare a concentrated aqueous solution of this compound (e.g., by dissolving synthesized Na₂MoO₄ in water).

-

Add a water-miscible organic solvent, such as ethanol, to the solution until turbidity appears.[15][16]

-

Seal the container and allow it to stand undisturbed. Well-formed crystals will develop.

-

Filter the crystals, wash with the anti-solvent (ethanol) followed by a volatile solvent like diethyl ether to facilitate drying, and dry under vacuum.[16]

Protocol 3: Synthesis of Anhydrous this compound (Na₂MoO₄) The anhydrous form is typically prepared by dehydrating the dihydrate crystals.[1][8]

-

Place finely ground crystals of Na₂MoO₄·2H₂O in a ceramic crucible.

-

Heat the crucible in an oven or furnace at a temperature of 100 °C or higher.[1][8] One specific protocol calls for heating to 673 K (400 °C) for 24 hours to ensure complete water removal.[14]

-

Maintain the temperature until a constant weight is achieved, indicating all water of crystallization has been removed.

-

Cool the anhydrous Na₂MoO₄ in a desiccator to prevent rehydration.

Characterization of Crystal Structure

The workflow for synthesizing and subsequently characterizing this compound crystals involves several key analytical steps.

Caption: Experimental workflow for synthesis and characterization.

Protocol 4: X-ray Diffraction (XRD) Analysis XRD is the primary technique for determining the crystal structure.

-

A small, high-quality single crystal is mounted on a goniometer.

-

The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation).[16]

-

Diffraction data are collected as the crystal is rotated.

-

The resulting diffraction pattern is analyzed to solve the crystal structure, yielding information on the space group, unit cell dimensions, and atomic positions.[16][17] For polycrystalline powders, Powder XRD (PXRD) is used to confirm phase identity and purity.[14]

Protocol 5: Neutron Diffraction Analysis This technique offers enhanced precision for locating light atoms.[18]

-

A deuterated sample (e.g., Na₂MoO₄·2D₂O) is often used to minimize incoherent scattering from hydrogen.

-

The sample is placed in a high-flux neutron beam.

-

Time-of-flight neutron powder diffraction data are collected.[14][18]

-

The data are refined to yield highly accurate structural parameters, including bond lengths and angles involving oxygen and hydrogen atoms, which are difficult to determine precisely with X-rays.[18]

Implications for Research and Drug Development

The well-defined crystal structure of this compound is directly linked to its functionality in various research applications, from materials science to pharmacology.

Materials Science and Industrial Applications

-

Corrosion Inhibition: The molybdate ion (MoO₄²⁻) is an effective anodic inhibitor.[4] It adsorbs onto metal surfaces, forming a stable, passive oxide film that prevents corrosive attack.[4][6] This property is exploited in cooling water systems and metal finishing, where this compound provides an environmentally benign alternative to chromate inhibitors.[2][19]

-

Catalysis: this compound serves as a catalyst in numerous organic and inorganic reactions.[2] Its ability to exist in multiple oxidation states allows it to facilitate electron transfer processes, making it valuable in the synthesis of pigments, dyes, and other fine chemicals.[5][19]

-

Advanced Materials: It is used as a fluxing agent in the manufacturing of specialized glasses and ceramics, where it lowers the melting temperature and enhances chemical and thermal stability.[4] It also serves as a precursor or a flux for growing other complex molybdate-based crystals with unique optical or electronic properties.[20]

Drug Development and Biomedical Research

The role of this compound in biology is multifaceted, acting as both an essential nutrient source and a modulator of enzyme and receptor activity.

-

Enzyme Cofactor and Nutritional Supplementation: Molybdenum is an essential cofactor for several enzymes, such as sulfite oxidase, which is critical for metabolizing sulfur-containing amino acids.[21] Compounded formulations of this compound are used to treat rare metabolic disorders arising from molybdenum cofactor deficiency.[21]

-

Receptor Modulation: Research has shown that this compound can inhibit the activation of steroid receptors, such as the progesterone receptor.[22] This interaction is thought to be related to the stabilization of the receptor's inactive state, preventing conformational changes required for activation.

-

Anti-Cancer Properties: Recent studies have highlighted the potential of this compound as an anti-cancer agent. It has been shown to inhibit the growth of ovarian cancer cells by inducing two distinct forms of cell death: ferroptosis (an iron-dependent form of programmed cell death) and apoptosis.[23] This dual-action mechanism makes it a promising candidate for overcoming chemotherapy resistance.

-

Modulation of Signaling Pathways in Disease: this compound has been found to exert protective effects in a rat model of cisplatin-induced chronic kidney disease (CKD) and fibrosis.[7] Its mechanism involves the inhibition of the TGF-β/Smad signaling pathway, a key pathway in the progression of fibrosis. By downregulating the pro-fibrotic Smad3 and upregulating the anti-fibrotic Smad7, this compound helps to reduce collagen deposition, inflammation, and oxidative stress in the kidneys.[7]

The diagram below illustrates the inhibitory effect of this compound on the cisplatin-induced TGF-β/Smad pathway.

Caption: Inhibition of the TGF-β/Smad pathway by this compound.

Conclusion

This compound is a compound whose significance is deeply rooted in its crystal structure. The distinct cubic spinel arrangement of the anhydrous form and the layered orthorhombic structure of the dihydrate give rise to properties that are harnessed in applications ranging from industrial corrosion inhibition to advanced materials synthesis. For researchers in the life sciences, the ability of the molybdate ion to interact with and modulate critical biological pathways, such as steroid receptor activation and pro-fibrotic signaling, opens new avenues for therapeutic intervention. The emerging evidence of its anti-cancer effects further underscores the importance of continued research into this versatile compound. A thorough understanding of its crystallography, synthesis, and biological interactions is therefore essential for unlocking its full potential in science and medicine.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemiis.com [chemiis.com]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. noahchemicals.com [noahchemicals.com]

- 5. atamankimya.com [atamankimya.com]

- 6. researchgate.net [researchgate.net]

- 7. The modulatory effect of this compound against cisplatin-induced CKD: Role of TGF-β/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | 7631-95-0 [chemicalbook.com]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Crystal structure of this compound dihydrate, Na/sub 2/MoO/sub 4/. 2H/sub 2/O (Journal Article) | ETDEWEB [osti.gov]

- 14. Crystal structures of spinel-type Na2MoO4 and Na2WO4 revisited using neutron powder diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. asianpubs.org [asianpubs.org]

- 17. This compound DIHYDRATE - Ataman Kimya [atamanchemicals.com]

- 18. Crystal structures of deuterated this compound dihydrate and sodium tungstate dihydrate from time-of-flight neutron powder diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound: Reliable Supply for Industrial and Agricultural Applications at Riverland Trading [riverlandtrading.com]

- 20. Growth and Structure of Rare-Earth Molybdate Crystals Na0.65La4.35Mo3O15.81±δF0.07±ε [mdpi.com]

- 21. Articles [globalrx.com]

- 22. Inhibition of progesterone receptor activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound inhibits the growth of ovarian cancer cells via inducing both ferroptosis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility of Sodium Molybdate in Organic Solvents: An In-depth Technical Guide for Experimental Design

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium molybdate in various organic solvents, a critical parameter for experimental design in diverse research and development applications, including its use as a catalyst, corrosion inhibitor, and micronutrient. Due to the limited availability of precise quantitative data in publicly accessible literature, this document presents a combination of qualitative and quantitative solubility information, alongside a detailed experimental protocol for determining solubility in-house.

Solubility Data of this compound

The solubility of an inorganic salt like this compound in organic solvents is governed by the principle of "like dissolves like." Polar solvents are more likely to dissolve ionic compounds. However, the extent of solubility can vary significantly based on the specific solvent, temperature, and the presence of other substances.

Qualitative Solubility

Available data on the solubility of this compound in various organic solvents is largely qualitative. The following table summarizes these general observations.

| Organic Solvent Category | Solvent Example | Qualitative Solubility |

| Alcohols | Methanol | Soluble[1] |

| Ethanol | Insoluble | |

| Amides | N,N-Dimethylformamide (DMF) | Very Soluble[1] |

| Acids | Glacial Acetic Acid | Sparingly Soluble[1] |

| Halogenated Hydrocarbons | Chloroform | Very Slightly Soluble[1] |

| Ketones | Acetone | Insoluble |

| Esters | Ethyl Acetate | Insoluble |

Quantitative Solubility in Ethanol-Water Mixtures

While data for pure organic solvents is scarce, one study provides quantitative solubility data for this compound (Na₂MoO₄·2H₂O) in ethanol-water mixtures at 27°C. This data is crucial for understanding the impact of co-solvents on solubility and for applications involving mixed solvent systems.

| Ethanol Concentration (vol %) | Molybdenum Solubility (g/L) | This compound Dihydrate Solubility (g/L) |

| 5 | 256 | ~428 |

| 50 | 37.8 | ~63.2 |

Note: The solubility of this compound dihydrate is calculated from the reported molybdenum solubility.

Experimental Protocol for Determining this compound Solubility

The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent of interest. This method is reliable and can be performed with standard laboratory equipment.[2][3][4]

Materials and Equipment

-

Anhydrous this compound (Na₂MoO₄)

-

Organic Solvent of Interest (analytical grade)

-

Analytical Balance (± 0.0001 g)

-

Temperature-controlled shaker or magnetic stirrer with hotplate

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Glass vials or flasks with airtight seals

-

Pipettes and other standard laboratory glassware

-

Drying oven

Experimental Workflow Diagram

References

The Linchpin of Redox Homeostasis: A Technical Guide to the Mechanism of Action of Sodium Molybdate as an Enzyme Cofactor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molybdenum, an essential trace element, is biologically inert until complexed into the molybdenum cofactor (Moco). Sodium molybdate serves as the primary physiological source of molybdenum for the de novo biosynthesis of Moco in humans. This cofactor is indispensable for the catalytic activity of a small but vital family of molybdoenzymes, including sulfite oxidase (SO), xanthine oxidoreductase (XOR), and aldehyde oxidase (AOX1). These enzymes play critical roles in the detoxification of sulfur-containing compounds, purine metabolism, and the metabolism of xenobiotics. Deficiencies in Moco biosynthesis lead to a rare and devastating autosomal recessive disorder, Molybdenum Cofactor Deficiency (MoCD), characterized by severe neurological damage. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its journey from a simple inorganic salt to the heart of complex enzymatic reactions. We will elucidate the intricate, multi-step Moco biosynthesis pathway, the structure and function of human molybdoenzymes, and the kinetic parameters governing their activity. Furthermore, this guide furnishes detailed experimental protocols for the assessment of molybdoenzyme function and the diagnosis of MoCD, providing a comprehensive resource for researchers and clinicians in the field.

Introduction: The Essential Role of Molybdenum

Molybdenum is a crucial micronutrient for nearly all forms of life.[1] In humans, its biological significance is realized through its incorporation into the molybdenum cofactor (Moco).[2] this compound (Na₂MoO₄) is the bioavailable form of molybdenum that enters the cellular environment to partake in the intricate process of Moco biosynthesis. This cofactor is the catalytic centerpiece of a select group of enzymes known as molybdoenzymes.[3]

In humans, there are four well-characterized molybdoenzymes:

-

Sulfite Oxidase (SO): Located in the mitochondrial intermembrane space, SO catalyzes the oxidation of sulfite to sulfate, the terminal step in the metabolism of sulfur-containing amino acids like cysteine and methionine.[4][5] This reaction is critical for detoxifying excess sulfite.

-

Xanthine Oxidoreductase (XOR): This enzyme exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[6] It plays a pivotal role in purine catabolism, catalyzing the hydroxylation of hypoxanthine to xanthine and then to uric acid.[7][8]

-

Aldehyde Oxidase (AOX1): A cytosolic enzyme with broad substrate specificity, AOX1 is involved in the metabolism of a wide array of aldehydes and N-heterocyclic compounds, including many therapeutic drugs.[9][10]

-

Mitochondrial Amidoxime Reducing Component (mARC): While less characterized in terms of its precise physiological role, mARC is known to be a molybdoenzyme involved in reduction reactions.

The absence of a functional Moco renders these enzymes inactive, leading to the accumulation of toxic metabolites. This is tragically illustrated in Molybdenum Cofactor Deficiency (MoCD), a rare and typically fatal genetic disorder.[11][12] The severe neurological damage seen in MoCD patients underscores the critical importance of the pathway that transforms this compound into a functional enzyme cofactor.[13]

Molybdate Transport and Homeostasis

The journey of molybdenum begins with its transport into the cell in the form of the molybdate anion (MoO₄²⁻). In humans, molybdate transporters are responsible for this uptake. While the full picture of human molybdate transport is still emerging, studies have identified transporters such as a member of the MOT2 family, which is also found in algae.[14][15] The intracellular concentration of molybdate is tightly regulated to ensure a sufficient supply for Moco biosynthesis without reaching toxic levels.

The Molybdenum Cofactor (Moco) Biosynthesis Pathway

The conversion of molybdate into the functional Moco is a highly conserved and complex multi-step process that occurs in the cytosol and involves several enzymes encoded by the MOCS1, MOCS2, MOCS3, and GPHN genes.[16][17] A defect in any of these genes can lead to MoCD.[18] The biosynthesis can be broadly divided into four key stages.[3]

-

Formation of Cyclic Pyranopterin Monophosphate (cPMP): The pathway initiates with the conversion of guanosine triphosphate (GTP) to cyclic pyranopterin monophosphate (cPMP).[19][20] This reaction is catalyzed by the enzymes MOCS1A and MOCS1B.[17]

-

Sulfuration of cPMP to form Molybdopterin (MPT): In the second step, two sulfur atoms are inserted into cPMP to form molybdopterin (MPT). This reaction is carried out by the MPT synthase, a complex of the MOCS2A and MOCS2B proteins. The sulfur is donated by MOCS3.

-

Adenylation of MPT: The gephyrin protein, encoded by the GPHN gene, then adenylates MPT to form MPT-adenosine monophosphate (MPT-AMP).

-

Molybdenum Insertion: In the final step, the G-domain of gephyrin facilitates the insertion of molybdenum, derived from molybdate, into the dithiolene group of MPT, releasing AMP and forming the active Molybdenum Cofactor (Moco).[20]

The newly synthesized Moco is then distributed and inserted into the various apo-molybdoenzymes, a process that in some cases is facilitated by specific chaperone proteins.[21]

Human Molybdoenzymes: Structure, Function, and Kinetics

The catalytic function of Moco is realized through its incorporation into the active site of molybdoenzymes. Each human molybdoenzyme has a unique structure and substrate specificity, which are summarized below.

Sulfite Oxidase (SO)

-

Structure: SO is a homodimeric enzyme located in the mitochondrial intermembrane space.[4] Each subunit contains a molybdenum-binding domain harboring the Moco and a heme-binding domain.[5]

-

Function: SO catalyzes the oxidation of sulfite (SO₃²⁻) to sulfate (SO₄²⁻), transferring electrons to cytochrome c.[4] This is the final and essential step in the degradation of sulfur-containing amino acids.[22]

-

Mechanism: The reaction involves the transfer of an oxygen atom from water to sulfite. The molybdenum center cycles between the Mo(VI) and Mo(IV) oxidation states.[23]

Xanthine Oxidoreductase (XOR)

-

Structure: XOR is a complex homodimeric molybdo-flavoenzyme, with each subunit containing a molybdenum cofactor, a flavin adenine dinucleotide (FAD) cofactor, and two iron-sulfur clusters.[8][24]

-

Function: XOR catalyzes the final two steps of purine catabolism: the oxidation of hypoxanthine to xanthine and xanthine to uric acid.[7] The enzyme can utilize either NAD⁺ (dehydrogenase activity) or O₂ (oxidase activity) as the electron acceptor.[6]

-

Mechanism: The reaction proceeds via a nucleophilic attack of a hydroxyl group coordinated to the molybdenum on the purine substrate, followed by hydride transfer to the cofactor.[7]

Aldehyde Oxidase (AOX1)

-

Structure: AOX1 is a cytosolic homodimeric molybdo-flavoenzyme with a structure similar to XOR, containing Moco, FAD, and two iron-sulfur clusters per subunit.[10][25]

-

Function: AOX1 has a broad substrate specificity, catalyzing the oxidation of various aldehydes to carboxylic acids and the hydroxylation of N-heterocyclic compounds.[9][26] It plays a significant role in the metabolism of numerous drugs and other xenobiotics.[27]

-

Mechanism: The catalytic mechanism is similar to that of XOR, involving a molybdenum-bound hydroxyl group in a nucleophilic attack on the substrate.[10]

Quantitative Data on Human Molybdoenzyme Kinetics

The following tables summarize the available kinetic parameters for human molybdoenzymes.

Table 1: Kinetic Parameters of Human Sulfite Oxidase (SO)

| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| Sulfite | 17 | 16 | 9.4 x 10⁵ | [20][28] |

| R160Q Mutant | 1700 | 2.4 | 1.4 x 10³ | [20][28] |

| R160K Mutant | 332 | 4.8 | 1.4 x 10⁴ | [20] |

Table 2: Kinetic Parameters of Human Xanthine Oxidoreductase (XOR)

| Substrate | Km (μM) | Vmax (nmol/min/mg protein) | Reference(s) |

| Hypoxanthine | Varies with experimental conditions | Varies with experimental conditions | [8][25] |

| Xanthine | Varies with experimental conditions | Varies with experimental conditions | [8][25] |

| Phthalazine | 8.0 ± 0.4 | 4.3 ± 0.1 |

Note: Kinetic parameters for human XOR can vary significantly depending on the enzyme form (oxidase vs. dehydrogenase) and assay conditions.

Table 3: Kinetic Parameters of Human Aldehyde Oxidase 1 (AOX1)

| Substrate | Km (μM) | Vmax (nmol/min/mg protein) | kcat/Km | Reference(s) |

| DACA (in human liver cytosol) | Not specified | 3.3 - 4.9 | 15 - 20 | [29] |

| DACA (purified enzyme) | Not specified | Not specified | 1.4 | [29] |

| Phthalazine | 8.0 | 4.3 | Not specified |

Note: AOX1 kinetic data can be influenced by the source of the enzyme (e.g., purified recombinant vs. human liver cytosol).

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound's role as a cofactor.

Assay for Sulfite Oxidase Activity

This protocol is based on the continuous spectrophotometric rate determination of cytochrome c reduction.

Materials:

-

100 mM Tris-HCl buffer, pH 8.5

-

33 mM Sodium Sulfite solution (freshly prepared in Tris-HCl buffer)

-

2 mM Cytochrome c solution (from bovine or chicken heart)

-

Purified sulfite oxidase or cell/tissue homogenate

-

Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

-

Prepare a reaction mixture in a 1 cm path length cuvette containing:

-

2.77 mL of 100 mM Tris-HCl buffer, pH 8.5

-

0.10 mL of 2 mM Cytochrome c solution

-

-

For the test sample, add 0.03 mL of 33 mM sodium sulfite solution. For the blank, add 0.03 mL of deionized water.

-

Equilibrate the cuvettes to 25°C in a thermostatted spectrophotometer and monitor the absorbance at 550 nm until a stable baseline is achieved.

-

Initiate the reaction by adding 0.10 mL of the sulfite oxidase enzyme solution to both the test and blank cuvettes.

-

Immediately mix by inversion and record the increase in absorbance at 550 nm for approximately 5 minutes.

-

Calculate the rate of reaction (ΔA₅₅₀/min) from the initial linear portion of the curve for both the test and blank.

-

Subtract the rate of the blank from the rate of the test to obtain the sulfite oxidase-dependent rate of cytochrome c reduction.

-

Enzyme activity can be calculated using the millimolar extinction coefficient for the reduction of cytochrome c (21 mM⁻¹cm⁻¹ at 550 nm).

Unit Definition: One unit of sulfite oxidase will oxidize 1.0 µmole of sulfite to sulfate per minute at pH 8.5 at 25°C, which corresponds to the reduction of 2.0 µmoles of cytochrome c.

Assay for Xanthine Oxidase Activity

This protocol is based on the spectrophotometric measurement of uric acid formation from xanthine.[3]

Materials:

-

0.1 M Tris-HCl buffer, pH 7.5

-

10 mM Xanthine solution

-

Enzyme diluent (e.g., 50 mM Tris-HCl, pH 7.5)

-

Purified xanthine oxidase or cell/tissue homogenate

-

Spectrophotometer capable of measuring absorbance at 293 nm

Procedure:

-

Prepare the following reaction mixture in a 1 cm path length cuvette and equilibrate to 37°C for approximately 5 minutes:

-

2.24 mL of 0.1 M Tris-HCl buffer, pH 7.5

-

0.08 mL of 10 mM Xanthine solution

-

-

Prepare a blank cuvette with the same components, but substitute the enzyme solution with enzyme diluent in the next step.

-

Initiate the reaction by adding 0.1 mL of the enzyme solution (diluted to 0.1-0.2 U/mL in cold enzyme diluent) to the test cuvette.

-

Immediately mix by gentle inversion and record the increase in absorbance at 293 nm against a water reference for 3 to 4 minutes.

-

Calculate the rate of reaction (ΔA₂₉₃/min) from the initial linear portion of the curve.

-

Measure the blank rate using the same procedure with the enzyme diluent.

-

Subtract the blank rate from the test rate to determine the xanthine oxidase-dependent rate of uric acid formation.

-

Enzyme activity can be calculated using the molar extinction coefficient of uric acid at 293 nm.

Unit Definition: One unit of xanthine oxidase causes the formation of one micromole of uric acid per minute at pH 7.5 at 37°C.[3]

Assay for Aldehyde Oxidase (AOX1) Activity

This protocol describes a general method for determining if a compound is a substrate for AOX1 using human liver cytosol.[4]

Materials:

-

Human liver cytosol

-

Test compound (10 mM stock in DMSO)

-

Positive control substrate (e.g., phthalazine)

-

Specific AOX1 inhibitor (e.g., menadione)

-

Acetonitrile with internal standard for quenching the reaction

-

LC-MS/MS system for analysis

Procedure:

-

Prepare incubation mixtures containing human liver cytosol in an appropriate buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Prepare two sets of incubations: one with and one without a specific AOX1 inhibitor (e.g., 100 µM menadione).

-

Pre-incubate the mixtures at 37°C.

-

Initiate the reaction by adding the test compound to a final concentration of 1 µM.

-

At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture and quench the reaction by adding them to cold acetonitrile containing an internal standard.

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.

-

Determine the rate of disappearance of the parent compound in the presence and absence of the AOX1 inhibitor. A significant reduction in the rate of metabolism in the presence of the inhibitor indicates that the test compound is a substrate for AOX1.

Quantification of S-Sulfocysteine in Urine for MoCD Diagnosis

Elevated levels of S-sulfocysteine (SSC) in urine are a key biomarker for MoCD.[9] This protocol outlines a method for its quantification using HPLC.

Materials:

-

Urine sample

-

O-phthaldialdehyde (OPA) for pre-column derivatization

-

C18 reverse-phase HPLC column

-

HPLC system with a UV detector

Procedure:

-

Collect a urine sample and centrifuge to remove any particulate matter.

-

Derivatize a known volume of the urine supernatant with OPA.

-

Inject the derivatized sample onto a C18 reverse-phase HPLC column.

-

Separate the components using an appropriate mobile phase gradient.

-

Detect the OPA-derivatized SSC using a UV detector.

-

Quantify the amount of SSC by comparing the peak area to that of a standard curve prepared with known concentrations of SSC.

Conclusion

This compound is not merely a simple salt but the gateway to a complex and essential metabolic pathway that culminates in the formation of the molybdenum cofactor. This cofactor, in turn, empowers a critical suite of molybdoenzymes that are fundamental to human health, safeguarding the body against toxic metabolites and participating in the metabolism of both endogenous and exogenous compounds. The intricate mechanism of Moco biosynthesis, from the uptake of molybdate to its final insertion into apo-enzymes, highlights a beautifully orchestrated cellular process. Understanding this pathway and the function of molybdoenzymes is not only of fundamental biochemical importance but also has profound clinical implications, particularly in the diagnosis and potential treatment of Molybdenum Cofactor Deficiency. The experimental protocols provided herein offer a practical framework for researchers and clinicians to investigate this vital area of human metabolism, with the ultimate goal of improving our understanding and management of related disorders.

References

- 1. sciencellonline.com [sciencellonline.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Aldehyde Oxidase Reaction Phenotyping | Evotec [evotec.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Molybdenum Cofactor Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Reexamining Michaelis-Menten enzyme kinetics for xanthine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molybdenum cofactors from molybdoenzymes and in vitro reconstitution of nitrogenase and nitrate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. scispace.com [scispace.com]

- 12. childneurologyfoundation.org [childneurologyfoundation.org]

- 13. Human aldehyde oxidase (hAOX1): structure determination of the Moco‐free form of the natural variant G1269R and biophysical studies of single nucleotide polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molybdenum cofactor requirement for in vitro activation of apo-molybdoenzymes of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Xanthine Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]

- 16. Evolution, expression, and substrate specificities of aldehyde oxidase enzymes in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sulfite Oxidase Deficiency and Molybdenum Cofactor Deficiency Workup: Approach Considerations, Laboratory Studies, Imaging Studies [emedicine.medscape.com]

- 18. Reconstitution of Molybdoenzymes with Bis-Molybdopterin Guanine Dinucleotide Cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. Human xanthine oxidase changes its substrate specificity to aldehyde oxidase type upon mutation of amino acid residues in the active site: roles of active site residues in binding and activation of purine substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. karger.com [karger.com]

- 22. bmrservice.com [bmrservice.com]

- 23. researchgate.net [researchgate.net]

- 24. benthamscience.com [benthamscience.com]

- 25. Enzyme Activity Measurement of Sulfite Oxidase Using Spectrophotometric Assays [creative-enzymes.com]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Absolute Quantification of Aldehyde Oxidase Protein in Human Liver Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Aldehyde Oxidase Stability Assay | Domainex [domainex.co.uk]

A Researcher's Guide to Sodium Molybdate: Dihydrate vs. Anhydrous Forms in Scientific Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Critical Differences and Applications of Sodium Molybdate Dihydrate and Anhydrous this compound.

In the landscape of scientific research, the precision of experimental design and the purity of reagents are paramount. This compound, a versatile inorganic compound, is a key component in a multitude of research applications, from cell culture and enzyme inhibition to catalyst manufacturing and drug development. It is commercially available in two primary forms: this compound dihydrate (Na₂MoO₄·2H₂O) and anhydrous this compound (Na₂MoO₄). The choice between these two forms is not merely a matter of convenience; it can significantly impact experimental outcomes, reproducibility, and the interpretation of results. This technical guide provides a comprehensive overview of the core differences between this compound dihydrate and its anhydrous counterpart, offering researchers the insights needed to make informed decisions for their specific applications.

Fundamental Chemical and Physical Distinctions

The principal difference between the two forms lies in the presence of two molecules of water of crystallization in the dihydrate form. This water content directly influences several key physical and chemical properties, which are summarized in the table below.

| Property | This compound Dihydrate | This compound Anhydrous |

| Chemical Formula | Na₂MoO₄·2H₂O | Na₂MoO₄ |

| Molecular Weight | 241.95 g/mol [1] | 205.92 g/mol [2] |

| Appearance | White crystalline powder or granules[3] | White crystalline powder[4] |

| Melting Point | Decomposes at ~100°C, losing water of crystallization[3] | 687°C[5] |

| Density | 3.5 g/mL[3] | 3.78 g/cm³[5] |

| Solubility in Water | 65 g/100ml at 25°C[3] | 84 g/100 ml at 100°C[5] |

The dihydrate form loses its water of crystallization upon heating to approximately 100°C, converting it to the anhydrous form.[3] This property is crucial to consider during storage and handling, as improper conditions can lead to unintended changes in the material's composition.

Key Considerations for Research Applications

The choice between the dihydrate and anhydrous forms of this compound hinges on the specific requirements of the research application. Here, we delve into the nuances of this selection in several key areas.

Cell Culture

This compound is a common supplement in cell culture media, providing the essential trace element molybdenum, which is a cofactor for various enzymes.[6] In this context, This compound dihydrate is often the preferred form .

Rationale for Preference:

-

Ease of Dissolution: The hydrated crystalline structure of the dihydrate form can facilitate more rapid and complete dissolution in aqueous media at room temperature compared to the anhydrous form. This is a practical advantage when preparing sterile cell culture media, where prolonged heating or vigorous agitation may not be desirable.

-

Established Protocols: Many established cell culture media formulations and research protocols specifically list this compound dihydrate.[6] Adhering to these established protocols is crucial for ensuring consistency and comparability with previous studies.

Experimental Protocol: Preparation of a this compound Supplement Stock Solution for Cell Culture Media

This protocol outlines the preparation of a 1000x stock solution of this compound dihydrate for supplementation of cell culture media.

Materials:

-

This compound Dihydrate (cell culture grade)

-

Nuclease-free, sterile distilled water

-

Sterile conical tubes (15 mL and 50 mL)

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

Calibrated analytical balance

-

Sterile workspace (e.g., laminar flow hood)

Procedure:

-

In a sterile workspace, accurately weigh the desired amount of this compound dihydrate. To prepare a 10 mM (1000x) stock solution, weigh out 2.42 mg of Na₂MoO₄·2H₂O for each mL of final stock solution.

-

Transfer the weighed powder to a sterile 15 mL or 50 mL conical tube.

-

Add a small volume of sterile, nuclease-free water to the tube to dissolve the powder. Gently swirl the tube to facilitate dissolution.

-

Once fully dissolved, bring the solution to the final desired volume with sterile, nuclease-free water.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

-

Label the tube clearly with the name of the compound, concentration, and date of preparation.

-

Store the stock solution at 2-8°C. For long-term storage, aliquoting and freezing at -20°C is recommended to avoid repeated freeze-thaw cycles.

Workflow for Preparing Cell Culture Media with this compound Supplement:

Enzyme Inhibition Assays

This compound is a well-known inhibitor of a variety of phosphatases, making it a valuable tool in studying phosphorylation-dependent signaling pathways.[7][8] In this context, the choice between the dihydrate and anhydrous forms is primarily a matter of accurate concentration calculation .

Key Considerations:

-

Molar Mass: The most critical factor is to use the correct molecular weight for the chosen form when preparing stock solutions. Using the molecular weight of the anhydrous form for the dihydrate will result in a lower actual concentration of molybdate ions, and vice versa.

-

Purity: For sensitive enzyme kinetic studies, using a high-purity grade of either form is essential to avoid interference from contaminants.

Experimental Protocol: Phosphatase Inhibition Assay Using this compound

This protocol provides a general framework for assessing the inhibitory effect of this compound on acid phosphatase activity.

Materials:

-

This compound (dihydrate or anhydrous, high purity)

-

Acid phosphatase enzyme

-

p-Nitrophenyl phosphate (pNPP) substrate

-

Assay buffer (e.g., 0.1 M sodium acetate buffer, pH 5.0)

-

Stop solution (e.g., 1 M NaOH)

-

Spectrophotometer

-

96-well microplate

Procedure:

-

Prepare a stock solution of this compound:

-

Accurately weigh the this compound (dihydrate or anhydrous).

-

Dissolve in the assay buffer to create a high-concentration stock solution (e.g., 100 mM).

-

Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve the desired final inhibitor concentrations in the assay.

-

-

Prepare the enzyme solution: Dilute the acid phosphatase enzyme in the assay buffer to a working concentration that gives a linear reaction rate over the desired time course.

-

Prepare the substrate solution: Dissolve pNPP in the assay buffer to a concentration that is typically at or below the Michaelis constant (Km) of the enzyme.

-

Assay Setup (in a 96-well plate):

-

To each well, add a specific volume of the assay buffer.

-

Add a volume of the corresponding this compound dilution (or buffer for the control).

-

Add a volume of the diluted enzyme solution to each well and pre-incubate for a set time (e.g., 10 minutes) at the desired temperature.

-

-

Initiate the reaction: Add a volume of the pNPP substrate solution to each well to start the reaction.

-

Incubate: Incubate the plate at the optimal temperature for the enzyme for a specific period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction: Add a volume of the stop solution to each well. The stop solution will raise the pH, inactivating the enzyme and developing the yellow color of the p-nitrophenolate product.

-

Measure absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Drug Development and Formulation

In the pharmaceutical industry, this compound can be used as a source of the essential trace element molybdenum in nutritional supplements and as a stabilizer in certain drug formulations.[9][10] The choice between the dihydrate and anhydrous forms in this field is governed by factors such as stability, hygroscopicity, and compatibility with other excipients.

-

Anhydrous this compound is often preferred in solid dosage forms where moisture content is a critical parameter. The absence of water can enhance the stability of moisture-sensitive active pharmaceutical ingredients (APIs).

-

This compound Dihydrate may be more suitable for liquid formulations or wet granulation processes where the presence of water is less of a concern and its dissolution properties are advantageous.

This compound in Signaling Pathway Modulation:

Recent research has highlighted the role of this compound in modulating signaling pathways, such as the TGF-β/Smad pathway, which is implicated in fibrosis and cancer.[11] In these studies, this compound has been shown to have a suppressor effect on cisplatin-induced chronic kidney disease by inhibiting this pathway.[11]

Signaling Pathway: Inhibition of TGF-β/Smad Pathway by Molybdate

References

- 1. This compound dihydrate | H4MoNa2O6 | CID 16211258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Na2MoO4 | CID 61424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Dihydrate Technical Grade | AAA Molybdenum Products, Inc. [aaamolybdenum.com]

- 4. Bulk High Quality this compound anhydrous food grade White Crystalline Industry Grade with Best Purity crystalline for plants for sales from China manufacturer - SUNWAY [jysunway.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Effects of Molybdenum Supplementation in the Form of Ammonium and Sodium Salts on Trophoblast Cell Physiology and Gene Expression In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. imoa.info [imoa.info]

- 8. scispace.com [scispace.com]

- 9. Articles [globalrx.com]

- 10. Articles [globalrx.com]

- 11. The modulatory effect of this compound against cisplatin-induced CKD: Role of TGF-β/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Sodium Molybdate in Biological Nitrogen Fixation: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Biological nitrogen fixation, the conversion of atmospheric dinitrogen (N₂) into ammonia (NH₃), is a cornerstone of the global nitrogen cycle and a critical process for sustaining life. This process is predominantly catalyzed by the molybdenum-iron (Mo-Fe) nitrogenase enzyme, for which molybdenum is an indispensable component. Sodium molybdate (Na₂MoO₄) serves as a readily bioavailable source of molybdenum in laboratory and field studies investigating this fundamental biological reaction. This technical guide provides an in-depth exploration of the multifaceted role of this compound in nitrogen fixation research, detailing its involvement in enzyme function, gene regulation, and experimental methodologies. The guide is intended to be a comprehensive resource, offering structured data, detailed protocols, and visual representations of key biological and experimental pathways to facilitate a deeper understanding and further investigation in this field.

Introduction: The Centrality of Molybdenum in Nitrogen Fixation

The majority of biological nitrogen fixation is carried out by the Mo-Fe nitrogenase, a complex metalloenzyme.[1] The active site of this enzyme contains a unique metal cluster, the Iron-Molybdenum cofactor (FeMo-co), which is the site of dinitrogen binding and reduction.[2][3] The synthesis and insertion of this cofactor are intricately regulated processes that are fundamentally dependent on the availability of molybdenum. In research settings, this compound is the most common and effective source of this essential trace element due to its high solubility in aqueous media.[4][5]

The significance of molybdenum extends beyond its direct role in the catalytic center. The presence or absence of bioavailable molybdenum, often supplied as this compound, acts as a key environmental signal that regulates the expression of the genes responsible for nitrogen fixation (nif genes) and the synthesis of alternative nitrogenases.[6] Some diazotrophs possess alternative nitrogenases that utilize vanadium (V-Fe nitrogenase) or only iron (Fe-Fe nitrogenase) in their cofactors and are typically expressed under molybdenum-deficient conditions.[7] However, the Mo-Fe nitrogenase is generally the most efficient in reducing dinitrogen to ammonia.

Molybdate Transport and Storage

Before it can be incorporated into the nitrogenase enzyme, molybdate must be transported into the cytoplasm of the diazotrophic microorganism. This process is primarily mediated by a high-affinity ATP-binding cassette (ABC)-type transport system encoded by the modABC operon.[3][8]

-

ModA: A periplasmic binding protein that captures molybdate with high specificity.

-

ModB: An integral membrane protein that forms the channel for molybdate translocation.

-

ModC: An ATPase that provides the energy for the transport process.

The expression of the modABC operon is tightly regulated by the intracellular molybdenum concentration, ensuring that the cell can efficiently scavenge molybdate from the environment when it is scarce.[9]

Certain diazotrophs, such as Azotobacter vinelandii, have evolved a sophisticated mechanism for storing excess molybdenum. This is accomplished through a specialized molybdenum storage protein (MoSto).[10] MoSto can sequester a large number of molybdenum atoms, providing a reservoir that can be drawn upon during periods of molybdenum limitation to ensure the continued synthesis of Mo-Fe nitrogenase.[10]

The Role of this compound in Nitrogenase Gene Regulation

The availability of molybdenum, supplied as this compound in experimental setups, is a critical factor in the regulation of nitrogenase gene expression. This regulation ensures that the energy-intensive process of nitrogen fixation is only activated when the necessary components are available.

In the presence of sufficient molybdate, the expression of the nif genes, which encode the Mo-Fe nitrogenase, is upregulated.[6] Conversely, under molybdenum-deficient conditions, the expression of genes for alternative nitrogenases (vnf for vanadium and anf for iron-only) is induced.[6] This regulatory switch is controlled by a complex network of proteins, including the molybdenum-responsive regulator ModE.[9] When molybdate is abundant, it binds to ModE, which in turn represses the transcription of the operons for the alternative nitrogenases.[6]

Quantitative Data on this compound's Effect on Nitrogenase Activity

The concentration of this compound in the growth medium directly impacts the activity of Mo-Fe nitrogenase. Below are tables summarizing quantitative data from various studies.

| Organism | This compound Concentration (µM) | Nitrogenase Activity (nmol C₂H₄/mg protein/min) | Reference |

| Azotobacter sp. | 0 | Low/Undetectable | [11] |

| Azotobacter sp. | 100 | Increased | [11] |

| Azotobacter sp. | 200 | Further Increased | [11] |

| Azotobacter sp. | 300 | Near Maximal | [11] |

| Azotobacter sp. | 400 | Maximal | [11] |

| Azotobacter sp. | 500 | Plateau/Slight Decrease | [11] |

| Paenibacillus polymyxa | Varies (see original source for details) | Dose-dependent increase up to an optimal concentration | [12] |

| Experimental System | This compound Concentration | Observation | Reference |

| In vitro FeMo-co synthesis | 17.5 µM Na₂MoO₄ | Essential for cofactor synthesis and subsequent nitrogenase activation | [13] |

| Soybean plants | 10, 100, 500 mg/kg Na₂MoO₄ in soil | No significant effect on grain yield at 10 or 100 mg/kg; reduction in yield at 500 mg/kg | [14] |

| Klebsiella pneumoniae (Mo-deprived) | 100 µM Na₂MoO₄ | Rapid restoration of nitrogenase activity | [15] |

Experimental Protocols

Preparation of Molybdenum-Deficient Medium (Burk's Medium)

To study the specific effects of this compound, it is crucial to start with a growth medium that is deficient in molybdenum.

Materials:

-

Sucrose: 20.0 g

-

Dipotassium hydrogen phosphate (K₂HPO₄): 0.8 g

-

Potassium dihydrogen phosphate (KH₂PO₄): 0.2 g

-

Magnesium sulfate heptahydrate (MgSO₄·7H₂O): 0.2 g

-

Calcium sulfate (CaSO₄): 0.13 g

-

Ferric chloride (FeCl₃): 0.00145 g

-

Distilled, deionized water: 1000 ml

Procedure:

-

Dissolve all components except for the iron and calcium salts in 800 ml of distilled, deionized water.

-

Separately dissolve the iron and calcium salts in 100 ml of water each.

-

Autoclave the three solutions separately at 121°C for 15 minutes.

-

After cooling to room temperature, aseptically combine the solutions.

-

For experiments requiring molybdenum, a sterile stock solution of this compound can be added to the desired final concentration. For example, to achieve a 1 µM final concentration, add the appropriate volume of a sterile 1 mM this compound stock solution.[4][5][10]

Acetylene Reduction Assay for Nitrogenase Activity

This is the most common indirect method to measure nitrogenase activity. Nitrogenase can reduce acetylene (C₂H₂) to ethylene (C₂H₄), which can be quantified by gas chromatography.

Materials:

-

Gas-tight vials with rubber septa

-

Syringes

-

Calcium carbide (for acetylene generation) or a cylinder of acetylene gas

-

Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable column (e.g., Porapak N)

-

Ethylene standard for calibration

Procedure:

-

Place the biological sample (e.g., bacterial culture, nodulated roots) into a gas-tight vial of a known volume.[10]

-

Seal the vial with a rubber septum.

-

Inject a known volume of acetylene into the vial to achieve a final concentration of 10% (v/v).[10]

-

Incubate the vials under the desired experimental conditions (e.g., temperature, light) for a specific period (e.g., 30-60 minutes).

-

After incubation, take a gas sample from the headspace of the vial using a gas-tight syringe.

-

Inject the gas sample into the GC-FID to quantify the amount of ethylene produced.

-

Calculate the rate of nitrogenase activity, typically expressed as nmol of ethylene produced per unit of time per unit of biomass (e.g., mg of protein).

In Vitro Reconstitution of Nitrogenase

This advanced technique allows for the study of nitrogenase assembly and function using purified components.

Materials:

-

Purified Nif proteins (NifB, NifEN, NifH)

-

Apo-dinitrogenase (NifDK lacking FeMo-co)

-

This compound (Na₂MoO₄)

-

Sodium sulfide (Na₂S)

-

Ferrous ammonium sulfate [(NH₄)₂Fe(SO₄)₂]

-

(R)-homocitrate

-

S-adenosyl methionine (SAM)

-

ATP and an ATP-regenerating system (e.g., creatine phosphokinase and phosphocreatine)

-

Anaerobic chamber or glove box

-

Assay buffer (e.g., Tris-HCl with a reducing agent like sodium dithionite)

Procedure:

-

All steps must be performed under strict anaerobic conditions.

-

In an anaerobic environment, combine the purified NifB, NifEN, and NifH proteins in the assay buffer.[2]

-

Add the necessary small molecules for FeMo-co synthesis: this compound, ferrous ammonium sulfate, sodium sulfide, (R)-homocitrate, and SAM.[2][13]

-